molecular formula C6H5BrN2O2 B1631767 Methyl 3-Bromopyrazine-2-carboxylate CAS No. 51171-02-9

Methyl 3-Bromopyrazine-2-carboxylate

Cat. No. B1631767
CAS RN: 51171-02-9
M. Wt: 217.02 g/mol
InChI Key: CMITUAXQMWSHLL-UHFFFAOYSA-N
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Patent
US05250548

Procedure details

To a rapidly stirring heterogeneous mixture of 3-aminopyrazine-2-carboxylic acid methyl ester (2.00 g, 13.1 mmol) in 48% hydrobromic acid (7.9 mL) cooled to 0° C. was added bromine (2.00 mL, 6.2 g, 38.8 mmol) dropwise over 5 minutes. Then a solution of sodium nitrite (2.27 g, 32.8 mmol) in 9.5 mL of water was added dropwise over 10 minutes. The reaction mixture was stirred at 0° C. for 15-30 minutes and then basified with 60 mL of saturated sodium bicarbonate solution and extracted with ethyl acetate followed by chloroform. The combined organic extracts were dried over magnesium sulfate and concentrated under reduced pressure. The residue obtained was flash chromatographed on silica gel eluting with mixtures of hexane and ethyl acetate to afford the title compound (1.265 g, 46%). m.p. 43.5°-44° C. 1H NMR (CDCl3, 300 MHz) δ 4.04 (s, 3H), 8.50 (bs, 1H), 8.60 (bs, 1H). MS (DCl/NH3) m/e 217/219 (M+H)+, 234/236 (M+H+NH3)+.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
7.9 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
2.27 g
Type
reactant
Reaction Step Three
Name
Quantity
9.5 mL
Type
solvent
Reaction Step Three
Quantity
60 mL
Type
reactant
Reaction Step Four
Yield
46%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([C:5]1[C:10](N)=[N:9][CH:8]=[CH:7][N:6]=1)=[O:4].[Br:12]Br.N([O-])=O.[Na+].C(=O)(O)[O-].[Na+]>Br.O>[Br:12][C:10]1[C:5]([C:3]([O:2][CH3:1])=[O:4])=[N:6][CH:7]=[CH:8][N:9]=1 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
COC(=O)C1=NC=CN=C1N
Name
Quantity
7.9 mL
Type
solvent
Smiles
Br
Step Two
Name
Quantity
2 mL
Type
reactant
Smiles
BrBr
Step Three
Name
Quantity
2.27 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
9.5 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
60 mL
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
To a rapidly stirring heterogeneous
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at 0° C. for 15-30 minutes
Duration
22.5 (± 7.5) min
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue obtained
CUSTOM
Type
CUSTOM
Details
chromatographed on silica gel eluting with mixtures of hexane and ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
BrC=1C(=NC=CN1)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 1.265 g
YIELD: PERCENTYIELD 46%
YIELD: CALCULATEDPERCENTYIELD 44.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.